molecular formula C18H21FN4O B2363471 2-(4-fluorophenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide CAS No. 1396866-23-1

2-(4-fluorophenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide

Cat. No.: B2363471
CAS No.: 1396866-23-1
M. Wt: 328.391
InChI Key: QOHLFPUTYURDHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide is a synthetic small molecule characterized by a pyrimidine core substituted with a 4-methylpiperidin-1-yl group at position 6 and an acetamide moiety at position 2. The acetamide is further functionalized with a 4-fluorophenyl group, which enhances its electron-withdrawing properties and influences binding interactions in biological systems.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O/c1-13-6-8-23(9-7-13)17-11-16(20-12-21-17)22-18(24)10-14-2-4-15(19)5-3-14/h2-5,11-13H,6-10H2,1H3,(H,20,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHLFPUTYURDHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodologies

Nucleophilic Aromatic Substitution on Pyrimidine

The 6-position of the pyrimidine ring is typically functionalized first due to the higher reactivity of halogens (e.g., chlorine) at this position.

Amination at the 4-Position

Procedure :

  • Intermediate : 6-(4-Methylpiperidin-1-yl)-4-chloropyrimidine.
  • Reagent : Ammonia or ammonium hydroxide.
  • Conditions : Heating in a sealed tube at 100°C for 12 hours.

Yield : 70–80%.

Acetamide Formation via Acylation

The 4-amino group on the pyrimidine reacts with 2-(4-fluorophenyl)acetyl chloride to form the acetamide linkage.

Procedure :

  • Intermediate : 6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine.
  • Reagent : 2-(4-Fluorophenyl)acetyl chloride.
  • Solvent : Chloroform or dichloromethane.
  • Base : Triethylamine (TEA).
  • Conditions : Reflux for 4–6 hours.

Mechanism :
Nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon.

Yield : 76% (analogous to reported methods).

Alternative Coupling Strategies

Optimization of Reaction Conditions

Catalytic Systems

Catalyst Ligand Solvent Temperature Yield
Pd(OAc)₂ Xantphos Acetonitrile 60°C 85%
PdCl₂(dppf) None DMF 80°C 84.7%
NiCl₂ BINAP THF 70°C 68%

Key Insight : Palladium-based catalysts with bidentate ligands (e.g., Xantphos) enhance stability and regioselectivity.

Solvent and Temperature Effects

  • DMF : Optimal for coupling reactions due to high polarity and boiling point.
  • Acetonitrile : Preferred for microwave-assisted substitutions.
  • Chloroform : Suitable for amide formation under reflux.

Analytical Characterization

Techniques :

  • NMR Spectroscopy : Confirms substitution patterns (e.g., ¹H NMR: δ 8.3 ppm for pyrimidine protons).
  • HPLC : Purity >99% achieved via column chromatography (petroleum ether/ethyl acetate).
  • X-ray Crystallography : Validates molecular geometry and hydrogen bonding.

Scale-Up and Industrial Production

Pilot-Scale Synthesis

Procedure :

  • Batch reactor : 50 L capacity.
  • Catalyst loading : 0.5 mol% PdCl₂(dppf).
  • Workup : Filtration through diatomaceous earth and recrystallization.

Output : 4.46 kg per batch with 84.7% yield.

Cost-Efficiency Measures

  • Recycling catalysts : Pd recovery via ion-exchange resins.
  • Solvent recovery : Distillation of DMF and acetonitrile.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-(4-fluorophenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide exhibit significant anticancer properties. For instance, studies focusing on epidermal growth factor receptor (EGFR) inhibitors have shown that modifications in the chemical structure can enhance antiproliferative activity against various cancer cell lines.

CompoundTargetIC50 (nM)Reference
Compound AEGFR20.72
Compound BEGFR0.07
This compoundTBDTBDTBD

The specific interactions of this compound with EGFR mutants could lead to the development of targeted therapies for resistant cancer forms.

Neurological Disorders

The compound's structural characteristics suggest potential applications in treating neurological disorders. Research into muscarinic receptor antagonists highlights the role of similar compounds in addressing conditions such as Alzheimer’s disease and cognitive deficits associated with Lewy Body Dementia. The ability of this compound to modulate neurotransmitter pathways may provide therapeutic benefits.

Case Study 1: Inhibition of Tumor Growth

In a study involving a series of pyrimidine derivatives, it was found that compounds with a similar piperidine structure demonstrated significant inhibition of tumor growth in xenograft models. The study reported an IC50 value indicating potent activity against breast cancer cell lines.

Case Study 2: Neuroprotective Effects

A recent investigation into neuroprotective agents revealed that derivatives of the compound exhibited protective effects on neuronal cells under oxidative stress conditions. The study suggested that these compounds could be further explored for their potential in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

Compound Name Core Structure Substituents Key Differences Reference
2-(4-Fluorophenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide (Target) Pyrimidine - 4-Fluorophenyl acetamide
- 6-(4-methylpiperidin-1-yl)
Reference compound -
N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide Pyrimidine - Ether linkage (O)
- 2-Fluorophenyl acetamide
Oxygen linker; 2-fluoro substitution
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Benzothiazole - Benzothiazole core
- 4-Fluorophenyl acetamide
Heterocycle substitution (benzothiazole)
2-(4-(2,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-ylamino)-N-phenylacetamide Pyrimidine - 2,4-Dimethoxyphenyl
- N-phenylacetamide
Methoxy groups; phenyl substitution
N-[4-(4-Fluorophenyl)-5-{2-[4-(piperazin-1-yl)anilino]pyrimidin-4-yl}-1,3-thiazol-2-yl]acetamide Thiazole-pyrimidine - Thiazole core
- Piperazine substituent
Dual heterocycle; piperazine moiety

Key Observations :

  • Linkage Type : The target compound uses a direct N–C bond between pyrimidine and acetamide, whereas the compound in employs an ether (O) linkage, which may reduce metabolic stability.
  • Fluorophenyl Position : The 4-fluorophenyl group in the target compound contrasts with the 2-fluorophenyl in , affecting steric and electronic interactions.
  • Heterocycle Variation : Replacement of pyrimidine with benzothiazole () or thiazole () alters binding specificity, as benzothiazoles are associated with antimicrobial activity.

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound LogP* Solubility (mg/mL) Melting Point (°C) Stability (pH 7.4) Reference
Target Compound 3.2 0.15 180–182 >24 h -
N-(2-Fluorophenyl)-... (Ether-linked) 2.8 0.35 165–167 ~12 h
Benzothiazole Derivative () 3.5 0.08 195–197 >48 h
Dimethoxyphenyl Derivative () 2.5 0.50 155–157 ~6 h

Key Observations :

  • The target compound exhibits moderate lipophilicity (LogP ~3.2), balancing membrane permeability and solubility.
  • The benzothiazole derivative () shows higher LogP (3.5), suggesting better tissue penetration but lower aqueous solubility.
  • Methoxy groups in improve solubility but reduce stability, likely due to oxidative demethylation.

Key Observations :

  • The target compound’s pyrimidine-piperidine scaffold aligns with kinase inhibition, whereas the thiazole-pyrimidine hybrid in targets malaria parasites.
  • The ether-linked compound () shows weaker activity, possibly due to reduced binding affinity from the oxygen spacer.

Pharmacokinetics and Metabolic Stability

  • Target Compound : The 4-methylpiperidine group enhances metabolic stability by resisting cytochrome P450 oxidation, as methyl groups block reactive sites .
  • Dimethoxyphenyl Derivative () : Methoxy groups are susceptible to demethylation, leading to shorter half-lives in vivo.
  • Benzothiazole Derivative () : High LogP correlates with prolonged tissue retention but may increase toxicity risks.

Biological Activity

The compound 2-(4-fluorophenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide is a synthetic organic molecule that has garnered attention in pharmacological research for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H22FN3O\text{C}_{17}\text{H}_{22}\text{F}\text{N}_{3}\text{O}

This structure features a fluorophenyl group and a pyrimidinyl moiety, which are critical for its biological interactions.

Research indicates that this compound acts primarily as an antagonist at specific receptors, influencing various signaling pathways. Its activity is thought to be mediated through interactions with G protein-coupled receptors (GPCRs), particularly those involved in neurological and inflammatory responses.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies. Key findings include:

  • Antiproliferative Effects : The compound has shown significant antiproliferative activity against cancer cell lines, suggesting its potential as an anticancer agent.
  • Neuroprotective Properties : Studies have indicated neuroprotective effects in models of neurodegenerative diseases, possibly due to its ability to modulate neurotransmitter systems.
  • Anti-inflammatory Activity : The compound exhibits anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis.

Table 1: Summary of Biological Activity in Preclinical Models

ModelEfficacy ObservedReference
Cancer Cell LinesIC50 values ranging from 0.5 to 5 µM
Neurodegenerative ModelsSignificant reduction in neuroinflammation
Inflammatory ModelsDecreased cytokine release

Case Studies

  • Cancer Research : In a study published by NCBI, the compound was tested against various cancer cell lines, demonstrating IC50 values that indicate potent antiproliferative effects. The study highlighted the importance of the fluorophenyl group in enhancing activity against solid tumors .
  • Neuroprotection : A recent investigation into the neuroprotective effects of this compound revealed that it significantly reduced neuronal death in models of Alzheimer's disease. The mechanism was attributed to its ability to inhibit amyloid-beta aggregation and promote neuronal survival pathways .
  • Anti-inflammatory Effects : In animal models of arthritis, treatment with the compound resulted in a marked decrease in joint inflammation and pain. This effect was associated with reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Q & A

Q. What are the recommended synthetic routes for 2-(4-fluorophenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of a pyrimidine intermediate followed by coupling with a fluorophenyl acetamide derivative. Key steps include:
  • Nucleophilic substitution : Reacting 6-chloropyrimidin-4-amine with 4-methylpiperidine under reflux in a polar aprotic solvent (e.g., DMF) to introduce the piperidine moiety .
  • Acetamide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the pyrimidine intermediate with 2-(4-fluorophenyl)acetic acid. Optimize reaction temperature (e.g., 0–25°C) to minimize side reactions .
  • Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Comprehensive characterization requires:
  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, piperidine methyl at δ 1.2 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 385.18) .
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between acetamide and pyrimidine groups) .

Q. What initial biological screening assays are appropriate for this compound?

  • Methodological Answer : Prioritize assays based on structural motifs:
  • Kinase inhibition : Screen against kinases (e.g., EGFR, JAK2) using fluorescence-based ADP-Glo™ assays at 1–10 μM concentrations .
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs) to measure IC₅₀ values .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with 24–72 h exposure .

Advanced Research Questions

Q. How can the synthetic route be optimized for higher yield and purity?

  • Methodological Answer : Systematic optimization strategies include:
  • Solvent screening : Test DMF vs. NMP for improved solubility of intermediates .
  • Catalyst selection : Use Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
  • Process analytics : Monitor reaction progress via TLC or in situ IR to identify bottlenecks .
    Example: A 31% yield improvement was achieved by switching from THF to NMP in a related pyrimidine coupling reaction .

Q. How to design structure-activity relationship (SAR) studies to identify key pharmacophores?

  • Methodological Answer : Follow these steps:
  • Analog synthesis : Modify substituents (e.g., replace 4-fluorophenyl with chlorophenyl; vary piperidine methyl groups) .
  • Biological testing : Compare IC₅₀ values across analogs in target assays (e.g., kinase inhibition) .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to correlate activity with binding poses in kinase active sites .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Address discrepancies through:
  • Assay validation : Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Purity verification : Reanalyze compound batches via HPLC to rule out impurities (>99% purity required) .
  • Structural analogs : Test closely related compounds (e.g., 4-chlorophenyl vs. 4-fluorophenyl derivatives) to isolate substituent effects .

Q. What strategies are effective for scaling up synthesis without compromising yield?

  • Methodological Answer : Scale-up considerations:
  • Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., coupling reactions) to improve heat dissipation .
  • Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent use .
  • Quality-by-design (QbD) : Use DOE (design of experiments) to optimize parameters like stoichiometry and mixing rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.